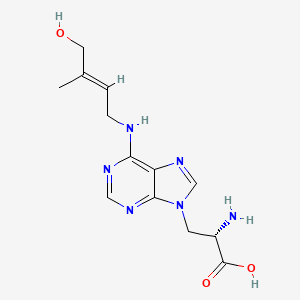![molecular formula C22H38O5 B1232789 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid CAS No. 57931-23-4](/img/structure/B1232789.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring This compound is notable for its intricate stereochemistry, which includes several chiral centers and double bonds with defined configurations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of hydroxyl groups. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step often involves the cyclization of a linear precursor under acidic or basic conditions.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Double Bond Configuration: The (Z) and (E) configurations of the double bonds are achieved through selective hydrogenation or dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s configuration.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral drugs and catalysts.
Biology
In biological research, the compound’s hydroxyl groups and cyclopentyl ring structure are studied for their interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions.
Medicine
The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structural features contribute to the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and double bonds play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
57931-23-4 |
|---|---|
Molekularformel |
C22H38O5 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6-7,12-13,16-20,23-25H,4-5,8-11,14-15H2,1-3H3,(H,26,27)/b7-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
GSGVIDBHIMNGQA-CKTJSTIUSA-N |
SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O |
Isomerische SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC/C=C\CCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O |
Synonyme |
16,16-DDPGF1alpha 16,16-dimethyl-delta(4)-cis-PGF1alpha 16,16-dimethyl-delta(4)-cis-prostaglandin F1alpha 16,16-dimethyl-delta(4)-PGF1alpha 16,16-dimethyl-delta(4)-prostaglandin F1alpha |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)
![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)





![(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone](/img/structure/B1232720.png)



